2-(Cyclooctylamino)ethan-1-ol
Overview
Description
2-(Cyclooctylamino)ethan-1-ol is an organic compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . It is also known by its IUPAC name, 2-(cyclooctylamino)ethanol . This compound is characterized by the presence of a cyclooctyl group attached to an aminoethanol moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooctylamino)ethan-1-ol typically involves the reaction of cyclooctylamine with ethylene oxide or ethylene chlorohydrin under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclooctylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can produce secondary or tertiary amines .
Scientific Research Applications
2-(Cyclooctylamino)ethan-1-ol has various applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Mechanism of Action
The mechanism of action of 2-(Cyclooctylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylamino)ethan-1-ol: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
2-(Cyclopentylamino)ethan-1-ol: Contains a cyclopentyl group instead of a cyclooctyl group.
2-(Cyclododecylamino)ethan-1-ol: Features a cyclododecyl group in place of the cyclooctyl group.
Uniqueness
2-(Cyclooctylamino)ethan-1-ol is unique due to its larger cyclooctyl group, which can influence its chemical reactivity and biological activity. The size and flexibility of the cyclooctyl group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
IUPAC Name |
2-(cyclooctylamino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-9-8-11-10-6-4-2-1-3-5-7-10/h10-12H,1-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSENYWITPNLAQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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